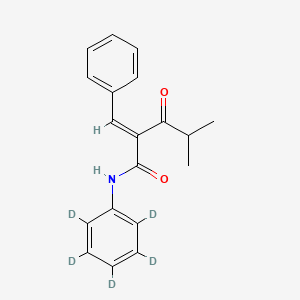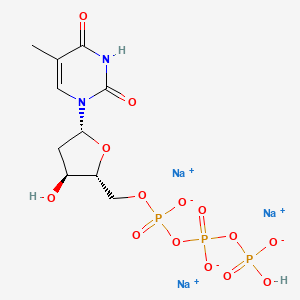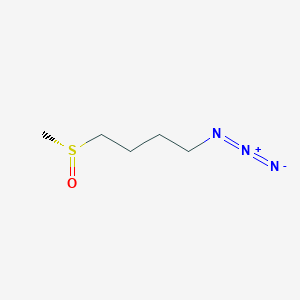
Pentanamide, 4-methyl-3-oxo-N-(phenyl-d5)-2-(phenylmethylene)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including transformations and condensation reactions. For instance, the synthesis of 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, a related compound, highlights the use of Knoevenagel condensation and Stetter reactions as key steps in creating complex amides from simpler precursors (Zhou Kai, 2010). These methods are indicative of the types of chemical transformations that might be employed in synthesizing Pentanamide, 4-methyl-3-oxo-N-(phenyl-d5)-2-(phenylmethylene)-(9CI).
Molecular Structure Analysis
Determining the molecular structure of compounds like Pentanamide, 4-methyl-3-oxo-N-(phenyl-d5)-2-(phenylmethylene)-(9CI) often involves spectroscopic techniques such as NMR (nuclear magnetic resonance) and X-ray crystallography. For example, the structural determination of stereoisomers through X-ray crystallography has been demonstrated, providing insights into the molecular geometry and stereochemistry of similar compounds (H. Oyasu et al., 1994).
Chemical Reactions and Properties
The chemical properties of compounds in this class are characterized by their reactivity towards various organic synthesis reactions, such as Knoevenagel condensation, which is utilized in constructing carbon-carbon double bonds, and the Stetter reaction, used for forming C-C bonds adjacent to carbonyl groups. These reactions are central to modifying the core structure and adding functional groups to the molecule (Zhou Kai, 2010).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and boiling point, are crucial for their application in synthesis and material science. For instance, the solubility of compounds in various solvents can significantly influence their reactivity and the outcomes of synthesis reactions. While specific data on Pentanamide, 4-methyl-3-oxo-N-(phenyl-d5)-2-(phenylmethylene)-(9CI) are not detailed here, similar compounds' physical properties provide a basis for understanding how they might behave under different conditions.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are defined by the functional groups present in the molecule. The presence of amide, ketone, and methylene groups in compounds like Pentanamide, 4-methyl-3-oxo-N-(phenyl-d5)-2-(phenylmethylene)-(9CI) suggests a range of potential reactions, including nucleophilic addition and condensation reactions, that could be leveraged in further chemical synthesis and modifications (Zhou Kai, 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Role :
- Pentanamide derivatives are key intermediates in the synthesis of various compounds. For example, a related compound, 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, is synthesized using a similar pentanamide derivative. This process involves a Knoevenagel condensation followed by a Stetter reaction, highlighting the pentanamide derivative's role in complex chemical syntheses (Zhou Kai, 2010).
Pesticide Interaction and Environmental Impact :
- In agricultural science, certain pentanamide derivatives interact with other herbicides to create hybrid residues. For instance, a combination of specific herbicides resulted in the formation of asymmetric azobenzene molecules, demonstrating the environmental and chemical impact of pentanamides in agrichemistry (R. Bartha, 1969).
Polymer Synthesis and Material Science :
- In materials science, pentanamide derivatives are used in the synthesis of novel polymers. For example, the polymerization of biomass-based diol precursors, including pentanamide derivatives, with various di-isocyanates, has resulted in novel polyurethanes. These polyurethanes exhibit significant thermal and mechanical properties, making them relevant for commercial applications (M. Chalid, H. Heeres, A. A. Broekhuis, 2015).
Pharmacological Research :
- In pharmacology, pentanamide derivatives have been studied for their potential as antimicrobial agents. Certain dihydropyridine derivatives, synthesized from pentanamide compounds, have shown promising results in antimicrobial activity, indicating their potential use in medical applications (D. N. Joshi, 2015).
Biomedical Sensor Development :
- Pentanamide derivatives have also been explored in the development of biomedical sensors. For instance, they have been used in designing probes for the selective quantification of hydrogen peroxide in the brain, which is crucial for understanding diseases like Parkinson's (Yu Luo et al., 2022).
Chemical Catalysis :
- Some pentanamide compounds serve as ligands in catalytic reactions. For example, certain 1,3-dicarbonyl compounds, including pentanamides, have been found effective as ligands in Pd-catalyzed Heck and Suzuki reactions, highlighting their role in facilitating chemical transformations (X. Cui et al., 2007).
Eigenschaften
IUPAC Name |
(2E)-2-benzylidene-4-methyl-3-oxo-N-(2,3,4,5,6-pentadeuteriophenyl)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-14(2)18(21)17(13-15-9-5-3-6-10-15)19(22)20-16-11-7-4-8-12-16/h3-14H,1-2H3,(H,20,22)/b17-13+/i4D,7D,8D,11D,12D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUFHBOCNIUNPT-ROOCWFLOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)/C(=C/C2=CC=CC=C2)/C(=O)C(C)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3,4-Diacetyloxy-6-azido-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B1146660.png)

![3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]methyl)-1,3-benzoxazol-3-ium diiodide](/img/structure/B1146665.png)


![Ethyl (3R,5R)-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate](/img/structure/B1146677.png)